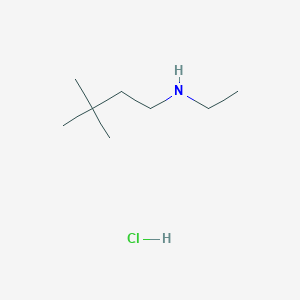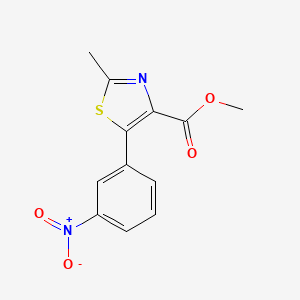
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a methyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the thiazole ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.
化学反応の分析
Types of Reactions
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-(3-amino-phenyl)-thiazole-4-carboxylic Acid Methyl Ester, while oxidation can lead to the formation of various carboxylated derivatives.
科学的研究の応用
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting various signaling pathways. The compound may also bind to specific enzymes or receptors, modulating their activity and leading to biological effects .
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(2-furyl)-4-nitrothiazole
- 2-Methyl-4-nitrothiazole
Uniqueness
Compared to similar compounds, 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester has a unique combination of functional groups that confer distinct chemical and biological properties.
特性
分子式 |
C12H10N2O4S |
|---|---|
分子量 |
278.29 g/mol |
IUPAC名 |
methyl 2-methyl-5-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O4S/c1-7-13-10(12(15)18-2)11(19-7)8-4-3-5-9(6-8)14(16)17/h3-6H,1-2H3 |
InChIキー |
GQHGXOLHISGWFR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
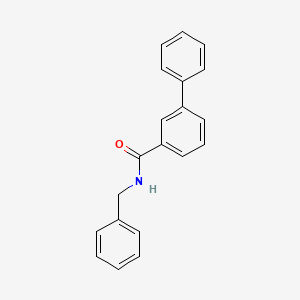

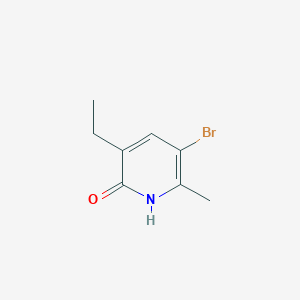
![1-[2-(4-Fluorophenyl)propyl]piperazine](/img/structure/B8520960.png)
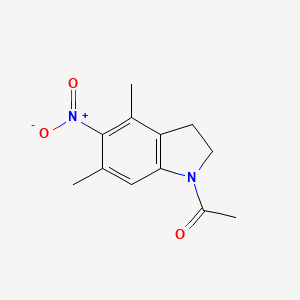
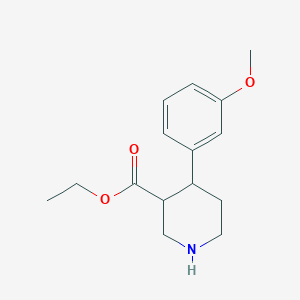
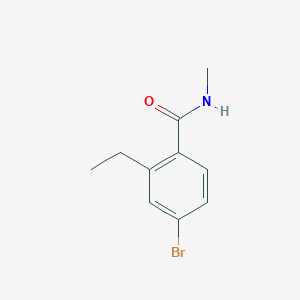
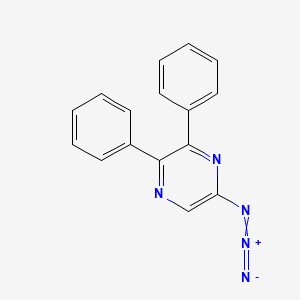
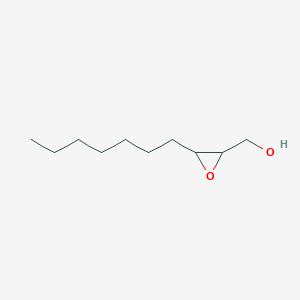
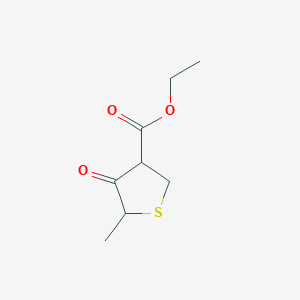
![1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8521000.png)
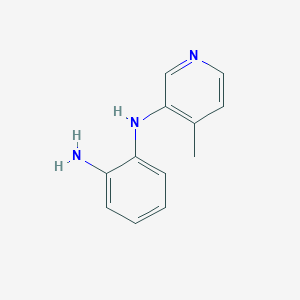
![5-{[(2-Aminoethyl)sulfanyl]methyl}-1H-imidazol-2-amine](/img/structure/B8521022.png)
